Tetramethylammonium tetrafluoroborate

描述

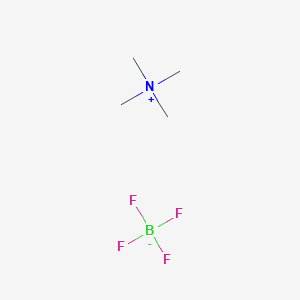

Tetramethylammonium tetrafluoroborate is a quaternary ammonium salt with the chemical formula C₄H₁₂BF₄N. It consists of a tetramethylammonium cation (N(CH₃)₄⁺) and a tetrafluoroborate anion (BF₄⁻). This compound is known for its use in various chemical applications, particularly as an electrolyte in electrochemical processes due to its high ionic conductivity and stability .

准备方法

Synthetic Routes and Reaction Conditions

Tetramethylammonium tetrafluoroborate can be synthesized through the reaction of tetramethylammonium hydroxide with tetrafluoroboric acid. The reaction is typically carried out in an aqueous medium, and the product is isolated by evaporation and recrystallization .

Industrial Production Methods

In industrial settings, this compound is produced by reacting tetramethylammonium chloride with sodium tetrafluoroborate. The reaction is performed in an aqueous solution, and the resulting product is purified through crystallization .

化学反应分析

Types of Reactions

Tetramethylammonium tetrafluoroborate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the tetrafluoroborate anion acts as a leaving group.

Reduction Reactions: It is used in the catalytic reduction of organic compounds, such as the reduction of 1,6-dihalohexanes by nickel (I) salen electrogenerated at glassy carbon cathodes.

Common Reagents and Conditions

Nickel (I) Salen: Used in the catalytic reduction of organic halides.

Dimethylformamide: A common solvent for these reactions due to its ability to dissolve both the reactants and the catalyst.

Major Products

The major products of these reactions depend on the specific substrates used. For example, the reduction of 1,6-dihalohexanes typically yields hexane derivatives .

科学研究应用

Electrochemical Applications

1.1 Electrolyte in Energy Storage Systems

TMATF has been extensively studied as an electrolyte component in electrochemical double-layer capacitors (EDLCs) and lithium-ion batteries. Its small size and high ionic conductivity allow for efficient ion transport, which is crucial for the performance of energy storage devices. Research indicates that TMATF can enhance the cycle life and capacity retention of EDLCs when used in solvents like acetonitrile and γ-butyrolactone .

1.2 Conductivity Studies

The conductivity of TMATF solutions has been a focal point in various studies, revealing that its ionic interactions significantly influence the solvation dynamics of ionic species. This property is essential for optimizing the performance of electrochemical systems, where reaction rates and mechanisms can be affected by variations in solvent polarity and aggregation states of ions .

Organic Synthesis

2.1 Phase Transfer Catalyst

In organic chemistry, TMATF serves as an effective phase transfer catalyst, facilitating reactions between reactants in different phases. Its ability to solubilize ionic species enhances reaction rates, making it valuable for synthesizing various organic compounds .

2.2 Synthesis of Conducting Polymers

TMATF is also involved in the synthesis of conducting polymers such as poly(thiophenes). The compound's unique properties allow it to stabilize intermediates during polymerization processes, leading to improved electrical conductivity in the resulting materials .

Case Studies

作用机制

The mechanism of action of tetramethylammonium tetrafluoroborate in electrochemical applications involves the dissociation of the salt into tetramethylammonium cations and tetrafluoroborate anions. These ions facilitate the conduction of electric current in the electrolyte solution. In catalytic reactions, the tetrafluoroborate anion acts as a leaving group, enabling the formation of new chemical bonds .

相似化合物的比较

Similar Compounds

Tetramethylammonium chloride: Similar in structure but with a chloride anion instead of tetrafluoroborate.

Tetramethylammonium hydroxide: Contains a hydroxide anion and is used as a strong base in organic synthesis.

Tetraethylammonium tetrafluoroborate: Similar quaternary ammonium salt with ethyl groups instead of methyl groups.

Uniqueness

Tetramethylammonium tetrafluoroborate is unique due to its high ionic conductivity and stability, making it particularly suitable for use in electrochemical applications. Its tetrafluoroborate anion also provides unique reactivity in catalytic processes compared to other quaternary ammonium salts .

生物活性

Tetramethylammonium tetrafluoroborate (TMABF4) is a quaternary ammonium salt that has garnered attention in various fields of research due to its unique properties and applications. This article explores the biological activity of TMABF4, focusing on its role as a biochemical reagent, its applications in electrochemistry, and its potential implications in life sciences.

- Molecular Formula : C₈H₁₈BF₄N

- Molecular Weight : 217.06 g/mol

- Melting Point : ≥300 °C

- Solubility : Soluble in water, alcohol, and acetonitrile

TMABF4 is characterized by its high solubility in polar solvents and its stability at elevated temperatures, making it suitable for various experimental conditions.

Applications in Biological Research

TMABF4 serves multiple roles in biological and chemical research:

-

Electrochemical Studies :

- TMABF4 is frequently used as a supporting electrolyte in electrochemical experiments. For instance, it has been utilized in cyclic voltammetry studies to investigate redox reactions involving osmium complexes, demonstrating its effectiveness in facilitating electron transfer processes .

- The compound's ability to stabilize ionic species enhances the accuracy of electrochemical measurements, particularly in studies involving complex organic molecules.

-

Biochemical Reagent :

- As a biochemical reagent, TMABF4 is employed in various life science applications, including studies on cell signaling pathways and metabolic processes. It has been noted for its involvement in research related to apoptosis, autophagy, and immunological responses .

- The compound's role as a phase transfer catalyst further extends its utility in synthesizing biologically relevant compounds.

- Antiviral and Antibacterial Activity :

Electrochemical Behavior

A study conducted on the electrochemical behavior of osmium complexes in the presence of TMABF4 revealed significant insights into the kinetics of electron transfer. The results indicated that the standard rate constant for electron transfer was influenced by pH levels, suggesting a complex interplay between proton dynamics and electron transfer mechanisms .

Biological Activity Assessment

In another study assessing the biological activity of TMABF4 as a supporting electrolyte, researchers found that it facilitated the simultaneous determination of naphthol isomers using boron-doped diamond electrodes. This application underscores TMABF4's versatility in analytical chemistry and its potential for broader biological applications .

Summary of Biological Activities

| Activity Type | Details |

|---|---|

| Electrochemical Studies | Facilitates electron transfer; used in cyclic voltammetry |

| Biochemical Applications | Involved in apoptosis and immunological studies |

| Antiviral Properties | Potential activity against HIV and influenza viruses |

| Antimicrobial Potential | Investigated for effectiveness against various bacterial strains |

常见问题

Basic Research Questions

Q. What are the key methods for synthesizing Tetramethylammonium tetrafluoroborate (TMABF₄) in laboratory settings?

- Methodological Answer: TMABF₄ is typically synthesized via metathesis reactions. For example, combining tetramethylammonium chloride with sodium tetrafluoroborate in aqueous or acetonitrile solvents, followed by recrystallization for purification . Electrochemical oxidative coupling methods using acetonitrile/water mixtures have also been reported, with reaction times as short as 5 minutes under ambient conditions .

Q. How can researchers verify the purity of TMABF₄ using thermal and spectroscopic techniques?

- Methodological Answer:

- Melting Point Analysis: Compare observed melting points (literature range: ≥300°C ) with experimental data. Discrepancies may indicate impurities; use differential scanning calorimetry (DSC) for higher precision.

- Spectroscopy: Employ and NMR to confirm structural integrity. For example, NMR should show a singlet for the BF₄⁻ anion at ~148 ppm .

Q. What safety protocols are critical when handling TMABF₄ in the laboratory?

- Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Skin Irritant Category 2 and Eye Damage Category 1 ).

- Ventilation: Use fume hoods to avoid inhalation of dust.

- Emergency Measures: For skin exposure, immediately rinse with water for ≥15 minutes; for eye contact, use eyewash stations and seek medical attention .

Advanced Research Questions

Q. How does TMABF₄ enhance ionic conductivity in supercapacitor electrolytes, and what experimental parameters optimize its performance?

- Methodological Answer: TMABF₄’s small cation size (tetramethylammonium) improves ion mobility in propylene carbonate (PC)-based electrolytes. Key parameters include:

- Salt Concentration: Optimize between 0.5–1.5 M to balance conductivity and viscosity .

- Solvent Composition: Binary mixtures (e.g., PC with diethyl carbonate) reduce ion pairing, enhancing conductivity. Conductometric studies at varying temperatures (e.g., 25–60°C) can quantify Arrhenius behavior .

Q. What analytical strategies resolve discrepancies in reported physicochemical properties (e.g., melting points) of TMABF₄?

- Methodological Answer:

- Cross-Validation: Combine DSC for thermal stability analysis with thermogravimetric analysis (TGA) to detect decomposition.

- Impurity Profiling: Use high-performance liquid chromatography (HPLC) or ion chromatography to identify trace anions (e.g., Cl⁻ from incomplete metathesis) .

Q. How do solute-solvent interactions of TMABF₄ influence its behavior in non-aqueous electrolytes?

- Methodological Answer:

- Volumetric/Viscometric Studies: Measure density and viscosity of TMABF₄ solutions to calculate apparent molar volumes and Jones-Dole coefficients, which quantify ion-solvent interactions .

- FT-IR Spectroscopy: Analyze BF₄⁻ anion symmetry changes in solvents like acetonitrile to assess solvation effects .

Q. Data Contradiction Analysis

Q. Why do melting points for TMABF₄ vary across literature (e.g., ≥300°C vs. lower values)?

- Analysis: Discrepancies may arise from impurities (e.g., residual solvents) or polymorphic forms. For example, methylammonium tetrafluoroborate (a structurally similar compound) has a lower melting point (197–201°C ), highlighting the need for precise compound identification via NMR or mass spectrometry .

Application-Oriented Questions

Q. What role does TMABF₄ play in stabilizing high-voltage supercapacitors, and how can its electrochemical stability be tested?

- Methodological Answer: TMABF₄’s wide electrochemical window (~3.5 V in PC) prevents electrolyte decomposition. Cyclic voltammetry (CV) at scan rates ≥100 mV/s and galvanostatic charge-discharge (GCD) over 10,000 cycles can assess stability. Pair with activated carbon electrodes (specific surface area >2000 m²/g) for optimal performance .

属性

IUPAC Name |

tetramethylazanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N.BF4/c1-5(2,3)4;2-1(3,4)5/h1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFABLFRYCHILB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10216296 | |

| Record name | Tetramethylammonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | Tetramethylammonium tetrafluoroborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19857 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

661-36-9 | |

| Record name | Tetramethylammonium tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=661-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylammonium tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000661369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylammonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylammonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。